methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate
Description
Properties
IUPAC Name |
methyl N-[4-[2-(methylamino)-2-oxoethyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)7-8-3-5-9(6-4-8)13-11(15)16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRLDFNAGTUKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Challenges in Synthesis
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Regioselectivity : Ensuring the correct positioning of substituents on the phenyl ring.
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Functional Group Compatibility : Preventing undesired reactions between the amide and carbamate groups during synthesis.
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Purification : Isolating the target compound from byproducts, given the polar nature of intermediates.
Synthetic Routes and Methodologies
Synthesis of 4-Hydroxyphenylacetic Acid Methylcarbamoylmethyl Intermediate
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Starting Material : 4-Hydroxyphenylacetic acid.
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Amidation : React with methylamine using a coupling agent (e.g., EDCl/HOBt) in dimethylformamide (DMF) to form 4-hydroxyphenylacetamide.
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Methylation : Treat the amide with methyl iodide in the presence of a base (e.g., potassium carbonate) to yield 4-hydroxyphenylacetic acid methylcarbamoylmethyl.
Reaction Conditions :
Carbamate Formation
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Reagent : Methyl chloroformate.
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Base : Triethylamine or pyridine to deprotonate the phenolic hydroxyl group.
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Reaction : Conduct in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.
Optimization Data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 78% |
| Pyridine | Acetonitrile | 0°C → RT | 65% |
Mechanism : The phenoxide ion attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride and forming the carbamate.
Direct Coupling of Prefunctionalized Intermediates
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Starting Material : 4-Nitrophenyl chloroformate.
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Step 1 : React with 4-aminobenzyl alcohol to form 4-nitrophenyl carbamate.
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Step 2 : Reduce the nitro group to an amine using hydrogenation (Pd/C, H₂).
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Step 3 : Introduce the methylcarbamoylmethyl group via reductive amination with methylamine and sodium cyanoborohydride.
Advantages :
Reaction Optimization and Critical Parameters
Solvent Effects
Temperature and Catalysis
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Low Temperatures (0–5°C) : Minimize decomposition of methyl chloroformate.
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Catalysts : DMAP (4-dimethylaminopyridine) accelerates carbamate formation by stabilizing the transition state.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) :
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δ 7.25–7.15 (m, 2H, aromatic protons).
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δ 6.85–6.75 (m, 2H, aromatic protons).
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δ 3.65 (s, 3H, –O–CO–NH–CH₃).
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δ 3.10 (t, 2H, –CH₂–C(O)–NH–CH₃).
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δ 2.85 (s, 3H, –NH–CH₃).
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Infrared (IR) Spectroscopy
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Peaks :
Industrial Scalability and Process Considerations
Large-Scale Carbamate Synthesis
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Patented Methods : Adaptation of reductive amination and carbamate coupling steps from, achieving >90% purity after crystallization.
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Cost Drivers : Use of methyl chloroformate (~$50/mol) vs. carbonyldiimidazole (~$200/mol).
Comparative Analysis of Methods
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield | 65–78% | 75–85% |
| Purity | ≥95% | ≥90% |
| Scalability | Moderate | High |
| Cost | $$ | $$$ |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Enhance metabolic stability and bioavailability .
- Bulkier Substituents (e.g., tert-butyl in ): Improve solubility and reduce aggregation in biological systems .
- Sulfamoyl/Methoxycarbonyl Groups (): Impart herbicidal activity by interfering with plant enzymatic processes .
Q & A
Basic: What are the recommended synthetic routes for methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the phenylcarbamate backbone. A common approach includes:
- Step 1 : Coupling 4-aminophenyl derivatives with methyl chloroformate under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to form the carbamate core .
- Step 2 : Introducing the methylcarbamoylmethyl substituent via nucleophilic acyl substitution using methyl isocyanate or activated esters. Catalysts like Zn/Al/Ce mixed oxides (derived from hydrotalcite precursors) enhance yield and selectivity under mild temperatures (50–80°C) .
Optimization : Adjust solvent polarity (e.g., DMF for solubility), use molecular sieves to control moisture, and monitor reaction progress via TLC or HPLC .
Basic: What spectroscopic and computational methods are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, N-H bending at ~1540 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl protons at δ 2.8–3.2 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
- Computational : HOMO-LUMO analysis predicts reactivity (e.g., electron-deficient regions for nucleophilic attack) .
Advanced: How does the compound’s electronic structure influence its reactivity in hydrolysis and substitution reactions?
The carbamate group’s electrophilicity is modulated by the electron-withdrawing methylcarbamoylmethyl substituent, accelerating hydrolysis under basic conditions (pH > 10).
- Hydrolysis : Proceeds via nucleophilic attack by OH⁻ on the carbonyl carbon, yielding 4-[(methylcarbamoyl)methyl]aniline and methyl carbonate. Kinetic studies show pseudo-first-order dependence on hydroxide concentration .
- Substitution : The phenyl ring’s para-substitution directs electrophilic reactions (e.g., nitration) to meta positions due to steric and electronic effects .
Advanced: What strategies are used to evaluate its biological activity, particularly in enzyme inhibition?
- Molecular Docking : Simulates binding to target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina. Key interactions include hydrogen bonds with catalytic triads and π-π stacking with aromatic residues .
- High-Throughput Screening : Measures IC₅₀ values against enzyme panels (e.g., kinase assays) using fluorescence or colorimetric readouts .
- In Vitro Toxicity : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity, with EC₅₀ values typically >100 µM indicating low acute toxicity .
Advanced: How can computational modeling predict its interactions with biological targets?
- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100-ns trajectories, analyzing RMSD (<2 Å indicates stable binding) .
- MEP Surfaces : Identify nucleophilic/electrophilic regions; e.g., negative potentials near the carbamate oxygen suggest hydrogen-bond acceptor sites .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity, guiding structural optimization .
Basic: What purification techniques are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate carbamate derivatives .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–125°C) .
- HPLC : C18 columns with acetonitrile/water (70:30) and 0.1% TFA achieve >98% purity .
Advanced: How do steric and electronic effects govern regioselectivity in its reactions?
- Steric Effects : The bulky methylcarbamoylmethyl group hinders ortho-substitution, favoring para-directing in electrophilic aromatic substitution .
- Electronic Effects : Electron-withdrawing carbamate groups deactivate the ring, slowing nitration but directing nitro groups to meta positions .
Advanced: What methodologies elucidate its mechanism of enzymatic inhibition?
- Enzyme Kinetics : Michaelis-Menten analysis with varying substrate concentrations reveals competitive/non-competitive inhibition modes .
- Crystallography : Co-crystallization with target enzymes (e.g., cytochrome P450) identifies binding pockets and conformational changes .
Basic: How is thermal stability assessed, and what decomposition products form?
- TGA/DSC : Decomposition onset at ~200°C, with major weight loss (~80%) at 250–300°C due to carbamate cleavage .
- GC-MS : Detects methylamine and CO₂ as primary decomposition byproducts .
Advanced: How do structural modifications impact its structure-activity relationships (SAR) in drug design?
- Carbamate Linker : Replacing methyl with ethyl decreases hydrolysis resistance but improves membrane permeability .
- Substituent Effects : Fluorine at the phenyl ring enhances bioavailability (logP reduction by 0.5 units) and target affinity (ΔG binding −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
